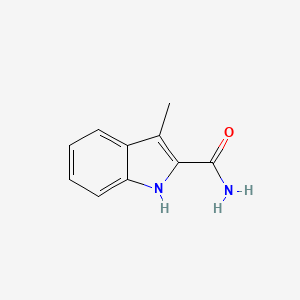

3-methyl-1H-indole-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-methyl-1H-indole-2-carboxamide is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their biological activities and are present in various alkaloids, amino acids, and other biologically active compounds

Vorbereitungsmethoden

The synthesis of 3-methyl-1H-indole-2-carboxamide typically involves the reaction of 3-methylindole with a carboxylating agent. One common method is the reaction of 3-methylindole with carbon dioxide in the presence of a base such as potassium carbonate (K2CO3) or silver carbonate (Ag2CO3) to form the carboxylated intermediate, which is then converted to the carboxamide using reagents like ammonia or hydrazine hydrate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Analyse Chemischer Reaktionen

3-methyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the carboxamide group to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. .

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Alphavirus Inhibition

Research has demonstrated that indole-2-carboxamides, including derivatives like 3-methyl-1H-indole-2-carboxamide, exhibit antiviral properties against neurotropic alphaviruses such as Western equine encephalitis virus (WEEV). A study showed that these compounds could significantly inhibit viral replication, with modifications leading to improved potency and bioavailability in vivo. The most effective analogs were reported to provide substantial protection against viral infection in mouse models, indicating their potential as therapeutic agents for viral encephalitis .

Antimycobacterial Activity

Targeting Mycobacterial Infections

this compound has been investigated for its activity against non-tuberculous mycobacteria and Mycobacterium tuberculosis. A series of synthesized indole-2-carboxamides demonstrated potent inhibition of the essential transporter MmpL3, crucial for mycolic acid transport in mycobacterial cells. These compounds showed selective activity against mycobacterial species while exhibiting minimal toxicity to human cells, positioning them as promising candidates for developing new antibiotics targeting resistant strains .

Anticancer Properties

Inhibition of Cancer Cell Proliferation

The antiproliferative effects of this compound derivatives have been evaluated across various cancer cell lines. Notably, compounds derived from this structure displayed significant activity against breast cancer cells (MCF-7), with some derivatives showing greater potency than the standard chemotherapy drug doxorubicin. Mechanistic studies indicated that these compounds induce apoptosis through the activation of caspases and modulation of apoptotic markers such as Bcl-2 and p53 .

Enzyme Inhibition

Inhibitory Effects on Key Enzymes

The carboxamide moiety present in this compound contributes to its ability to form hydrogen bonds with various enzymes, leading to inhibition. Studies have highlighted its interaction with enzymes such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR), which are critical in cancer progression. The inhibition of these targets suggests potential applications in cancer therapy, particularly for tumors that are driven by these pathways .

Table 1: Summary of Biological Activities of this compound Derivatives

Case Study 1: Antiviral Efficacy Against Alphaviruses

A series of indole derivatives were tested for their efficacy against WEEV in vitro and in vivo. The most potent compound exhibited a protective effect in mouse models, demonstrating the therapeutic potential of these compounds in treating viral infections.

Case Study 2: Anti-mycobacterial Development

In a preclinical study, a novel indole derivative was shown to effectively inhibit MmpL3, resulting in significant bactericidal activity against various mycobacterial strains while maintaining low cytotoxicity levels in human cell lines.

Case Study 3: Cancer Therapeutics

A derivative of this compound was evaluated for its ability to induce apoptosis in cancer cells. The results indicated a robust apoptotic response linked to the modulation of key apoptotic proteins, suggesting its potential as a chemotherapeutic agent.

Wirkmechanismus

The mechanism of action of 3-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antiviral or anticancer activities .

Vergleich Mit ähnlichen Verbindungen

3-methyl-1H-indole-2-carboxamide can be compared with other indole derivatives such as:

1-methylindole-3-carboxamide: Similar in structure but with different substitution patterns, leading to varied biological activities.

Indole-3-acetic acid: A plant hormone with different applications in agriculture.

Indole-3-carbinol: Known for its anticancer properties and found in cruciferous vegetables.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biologische Aktivität

3-Methyl-1H-indole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound belongs to the indole family, characterized by a bicyclic structure comprising a fused benzene and pyrrole ring. The carboxamide functional group enhances its solubility and biological activity. The molecular formula is C10H10N2O, with a molecular weight of approximately 178.20 g/mol.

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

- Alphavirus Inhibition : Research indicates that derivatives of indole-2-carboxamides, including this compound, inhibit the replication of neurotropic alphaviruses such as the Western equine encephalitis virus (WEEV). These compounds have demonstrated up to a 40-fold increase in half-lives in mouse liver microsomes, indicating improved metabolic stability and potential for therapeutic use against viral infections .

- Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition : A study highlighted that certain indole-2-carboxamide derivatives exhibit potent inhibitory effects on ASK1, a kinase involved in inflammatory responses. This inhibition suggests a therapeutic role in conditions like ulcerative colitis, where ASK1 is implicated in disease progression .

Structure-Activity Relationships (SAR)

The biological efficacy of this compound can be influenced by structural modifications:

- Substituents on the Indole Ring : Modifications at the C5 position with halogens (e.g., chloro or fluoro groups) enhance activity at cannabinoid receptors, showcasing the importance of specific substitutions for receptor modulation .

- Phenyl Ring Modifications : The introduction of diethylamino groups at the 4-position on the phenyl ring has been shown to significantly increase potency against various targets, including cannabinoid receptors .

Anticancer Activity

This compound and its derivatives have been evaluated for their antiproliferative effects against several cancer cell lines:

| Compound | Cell Line | GI50 (µM) | Notes |

|---|---|---|---|

| 5a | MCF-7 | 0.95 | Comparable to doxorubicin |

| 5b | MCF-7 | 1.35 | Induced apoptosis via caspase activation |

| 5c | MCF-7 | 1.50 | Enhanced potency with phenethyl moiety |

The compounds demonstrated significant cytotoxic effects, with mechanisms involving apoptosis induction through caspase activation pathways .

Antiviral Activity

In addition to anticancer properties, certain derivatives have shown promise as antiviral agents:

| Compound | Target Virus | IC50 (µM) | Efficacy Notes |

|---|---|---|---|

| 5l | Sindbis virus | 0.006 | Highly potent inhibitor |

| 5k | α-glucosidase | Competitive inhibition observed | Superior to standard inhibitors |

The antiviral activity suggests potential applications in treating viral infections, particularly those affecting the central nervous system .

Case Studies

Several studies have documented the effectiveness of this compound derivatives:

- Ulcerative Colitis Model : In a DSS-induced mouse model, compound 19 demonstrated significant anti-inflammatory effects, reducing body weight loss and colonic shortening .

- Cancer Cell Line Studies : A series of indole derivatives were tested against MCF-7 breast cancer cells, revealing that specific modifications led to enhanced antiproliferative activity compared to traditional chemotherapeutics like doxorubicin .

Eigenschaften

IUPAC Name |

3-methyl-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-6-7-4-2-3-5-8(7)12-9(6)10(11)13/h2-5,12H,1H3,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGLXAUZHPJSEET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=CC=CC=C12)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.